molecular formula C12H12N2O4 B2599021 1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione CAS No. 857584-58-8

1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione

Cat. No.: B2599021
CAS No.: 857584-58-8
M. Wt: 248.238
InChI Key: YMFBSELPKUMNJN-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione is a heterocyclic organic compound with a pyrimidine ring substituted with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione typically involves the reaction of 2-ethoxyphenylamine with barbituric acid under acidic or basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-ethoxyphenylamine attacks the carbonyl carbon of barbituric acid, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as activated alumina or transition metal salts can be used to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrimidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced derivatives.

    Substitution: Halogenated compounds, substituted phenyl or pyrimidine derivatives.

Scientific Research Applications

1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

    1-(2-Methoxy-phenyl)-pyrimidine-2,4,6-trione: Similar structure with a methoxy group instead of an ethoxy group.

    1-(2-Hydroxy-phenyl)-pyrimidine-2,4,6-trione: Contains a hydroxy group, leading to different chemical properties and reactivity.

    1-(2-Chloro-phenyl)-pyrimidine-2,4,6-trione: Substituted with a chloro group, affecting its electronic properties and reactivity.

Uniqueness: 1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione is unique due to its ethoxy group, which influences its solubility, reactivity, and potential biological activity. The presence of the ethoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-18-9-6-4-3-5-8(9)14-11(16)7-10(15)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFBSELPKUMNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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